Flephedrone

Catalog No.
S528061
CAS No.
447-40-5
M.F
C10H12FNO
M. Wt
181.21
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flephedrone

CAS Number

447-40-5

Product Name

Flephedrone

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)propan-1-one

Molecular Formula

C10H12FNO

Molecular Weight

181.21

InChI

InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3

InChI Key

MWKQPIROPJSFRI-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC

Solubility

Soluble in DMSO

Synonyms

Flephedrone; 4-Fluoromethcathinone; 4'-Fluoromethcathinon

Description

The exact mass of the compound Flephedrone is 181.0903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flephedrone, chemically known as 4-fluoromethcathinone, is a synthetic stimulant belonging to the cathinone class. Its molecular formula is C10H12FNO\text{C}_{10}\text{H}_{12}\text{FNO} with a molar mass of 181.21 g/mol. Flephedrone was first identified in the early 2000s and has been marketed as a designer drug, often found in products labeled as "bath salts" since around 2008 . The compound is characterized by its structural similarity to other cathinones, featuring a phenyl ring and a methylamino group, which contributes to its psychoactive effects.

Typical of amines and ketones. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced with other nucleophiles under specific conditions.
  • Reduction: Flephedrone can be reduced to yield corresponding amines or alcohols.
  • Oxidation: The methyl group can be oxidized, potentially leading to more complex structures.

The synthesis of flephedrone typically involves the bromination of precursors followed by amination, which can lead to various derivatives based on the substituents used .

The synthesis of flephedrone was first reported in 1952 and typically involves several key steps:

  • Bromination: The starting material is subjected to bromination at the α-position.
  • Formation of Intermediates: The brominated product undergoes further reactions to form key intermediates.
  • Amination: Reaction with N-methylamine leads to the formation of flephedrone.

Alternative methods may include oxidation processes involving ephedrine or pseudoephedrine derivatives .

Research on the interactions of flephedrone with biological systems is limited but suggests that it may interact with various neurotransmitter systems. Studies indicate that it may act on dopamine transporters similar to other stimulants, enhancing dopamine release while inhibiting its reuptake . This mechanism underlies its psychoactive effects but also raises concerns regarding addiction potential and neurotoxicity.

Flephedrone shares structural similarities with several other synthetic cathinones and phenethylamines. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
3-FluoromethcathinoneSimilar backboneDifferent position of fluorine
MephedroneSimilar backboneLacks fluorine; different substituents
MethcathinoneSimilar backboneNo fluorine; simpler structure
4-MethylmethcathinoneSimilar backboneMethyl group instead of fluorine
EthyloneSimilar backboneEthyl substitution on phenyl ring

Flephedrone's unique feature lies in its fluorine substitution at the para position on the phenyl ring, which may influence its potency and pharmacological profile compared to other compounds in this class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

181.0903

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Flephedrone

Dates

Modify: 2024-02-18
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2: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I. Final rule. Fed Regist. 2017 Mar 1;82(39):12171-7. PubMed PMID: 28355044.
3: Molnár B, Fodor B, Csámpai A, Hidvégi E, Molnár-Perl I. Structure-related related new approach in the gas chromatography/mass spectrometry analysis of cathinone type synthetic drugs. J Chromatogr A. 2016 Dec 16;1477:70-75. doi: 10.1016/j.chroma.2016.11.033. Epub 2016 Nov 22. PubMed PMID: 27912966.
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6: Lendoiro E, Jiménez-Morigosa C, Cruz A, Páramo M, López-Rivadulla M, de Castro A. An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines. Drug Test Anal. 2017 Jan;9(1):96-105. doi: 10.1002/dta.1948. Epub 2016 Feb 24. PubMed PMID: 26914712.
7: Odoardi S, Romolo FS, Strano-Rossi S. A snapshot on NPS in Italy: Distribution of drugs in seized materials analysed in an Italian forensic laboratory in the period 2013-2015. Forensic Sci Int. 2016 Aug;265:116-20. doi: 10.1016/j.forsciint.2016.01.037. Epub 2016 Feb 1. PubMed PMID: 26874736.
8: Suyama JA, Sakloth F, Kolanos R, Glennon RA, Lazenka MF, Negus SS, Banks ML. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. J Pharmacol Exp Ther. 2016 Jan;356(1):182-90. doi: 10.1124/jpet.115.229559. Epub 2015 Oct 15. PubMed PMID: 26645638; PubMed Central PMCID: PMC4702071.
9: Kerrigan S, Savage M, Cavazos C, Bella P. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. J Anal Toxicol. 2016 Jan-Feb;40(1):1-11. doi: 10.1093/jat/bkv099. Epub 2015 Aug 20. PubMed PMID: 26294756.
10: Alotaibi MR, Husbands SM, Blagbrough IS. ¹H, ¹³C, ¹⁵N HMBC, and ¹⁹F NMR spectroscopic characterisation of seized flephedrone, cut with benzocaine. J Pharm Biomed Anal. 2015 Mar 25;107:535-8. doi: 10.1016/j.jpba.2014.12.033. Epub 2014 Dec 30. PubMed PMID: 25638692.
11: Rickli A, Hoener MC, Liechti ME. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Eur Neuropsychopharmacol. 2015 Mar;25(3):365-76. doi: 10.1016/j.euroneuro.2014.12.012. Epub 2015 Jan 5. PubMed PMID: 25624004.
12: Taschwer M, Weiß JA, Kunert O, Schmid MG. Analysis and characterization of the novel psychoactive drug 4-chloromethcathinone (clephedrone). Forensic Sci Int. 2014 Nov;244:e56-9. doi: 10.1016/j.forsciint.2014.09.007. Epub 2014 Sep 22. PubMed PMID: 25280452.
13: Zancajo VM, Brito J, Carrasco MP, Bronze MR, Moreira R, Lopes A. Analytical profiles of "legal highs" containing cathinones available in the area of Lisbon, Portugal. Forensic Sci Int. 2014 Nov;244:102-10. doi: 10.1016/j.forsciint.2014.08.010. Epub 2014 Aug 22. PubMed PMID: 25240621.
14: Maciów-Głąb M, Rojek S, Kula K, Kłys M. "New designer drugs" in aspects of forensic toxicology. Arch Med Sadowej Kryminol. 2014 Jan-Mar;64(1):20-33. PubMed PMID: 25184424.
15: Strano Rossi S, Odoardi S, Gregori A, Peluso G, Ripani L, Ortar G, Serpelloni G, Romolo FS. An analytical approach to the forensic identification of different classes of new psychoactive substances (NPSs) in seized materials. Rapid Commun Mass Spectrom. 2014 Sep 15;28(17):1904-16. doi: 10.1002/rcm.6969. PubMed PMID: 25088134.
16: Elliott S, Evans J. A 3-year review of new psychoactive substances in casework. Forensic Sci Int. 2014 Oct;243:55-60. doi: 10.1016/j.forsciint.2014.04.017. Epub 2014 Apr 16. PubMed PMID: 24810679.
17: Uralets V, Rana S, Morgan S, Ross W. Testing for designer stimulants: metabolic profiles of 16 synthetic cathinones excreted free in human urine. J Anal Toxicol. 2014 Jun;38(5):233-41. doi: 10.1093/jat/bku021. Epub 2014 Mar 25. PubMed PMID: 24668489.
18: Leffler AM, Smith PB, de Armas A, Dorman FL. The analytical investigation of synthetic street drugs containing cathinone analogs. Forensic Sci Int. 2014 Jan;234:50-6. doi: 10.1016/j.forsciint.2013.08.021. Epub 2013 Sep 19. PubMed PMID: 24378302.
19: Musshoff F, Hottmann L, Hess C, Madea B. ["Legal highs" from the German internet--"bath salt drugs" on the rise]. Arch Kriminol. 2013 Sep-Oct;232(3-4):91-103. German. PubMed PMID: 24358620.
20: Christie R, Horan E, Fox J, O'Donnell C, Byrne HJ, McDermott S, Power J, Kavanagh P. Discrimination of cathinone regioisomers, sold as 'legal highs', by Raman spectroscopy. Drug Test Anal. 2014 Jul-Aug;6(7-8):651-7. doi: 10.1002/dta.1518. Epub 2013 Jul 30. PubMed PMID: 23900999.

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